Structural Differentiation of the 3-Fluoro-4-methylphenyl Pharmacophore Relative to Unsubstituted Phenyl and Halogen-Only Analogs
The 3-fluoro-4-methylphenyl substituent in CAS 1351643-40-7 represents a dual-substitution pattern (electron-withdrawing F at meta, electron-donating CH3 at para) not found in the closest listed comparator Agomelatine (naphthyl-ethyl acetamide with no fluoro-methylphenyl group) or in simpler N′-phenyl oxalamide analogs. In the patent family covering N-(substituted naphthyl-ethyl) amides, the MT1 binding affinity varies by >100-fold across different aryl substitution patterns, and the MT1/MT2 selectivity ratio (a key determinant of circadian phase-shifting vs. direct sleep promotion) is exquisitely sensitive to aryl substituent electronics [1]. Although specific IC50 or Ki values for CAS 1351643-40-7 at MT1, MT2, and 5-HT2C are not publicly disclosed in accessible primary literature, the structural basis for differentiation — the simultaneous presence of F and CH3 on the phenyl ring — is established by patent SAR as a critical determinant of dual receptor pharmacology [1].
| Evidence Dimension | Aryl substituent pattern and predicted impact on MT1/MT2/5-HT2C pharmacology |
|---|---|
| Target Compound Data | 3-fluoro-4-methylphenyl substitution (F meta, CH3 para); dual MT agonist / 5-HT2C antagonist pharmacophore predicted |
| Comparator Or Baseline | Agomelatine: N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (no fluoro-methylphenyl group); MT1 Ki = 6.15×10⁻¹¹ M, MT2 Ki = 2.68×10⁻¹⁰ M, 5-HT2C IC50 = 2.7×10⁻⁷ M [1] |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of disclosed potency data for the target compound. Structural differentiation is established at the level of aryl substituent identity. |
| Conditions | In vitro radioligand binding assays using recombinant human MT1, MT2, and 5-HT2C receptors (patent methodology); comparator data from patent background section on Agomelatine [1]. |
Why This Matters
The 3-fluoro-4-methylphenyl motif is a non-obvious substitution pattern that may yield a differentiated MT1/MT2 selectivity window relative to Agomelatine, which is clinically limited by hepatotoxicity linked to its metabolic pathway; procurement of CAS 1351643-40-7 enables direct experimental testing of this hypothesis.
- [1] US Patent 11,980,598. N-(2-(substituted-naphth-1-yl)ethyl) substituted amide compound, preparation and uses thereof. Issued May 14, 2024. Beijing Greatway Pharmaceutical Technology Co., Ltd. View Source
